

Spectroscopic analysis of 2-phenylethyl phenyl ether (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Phenylethyl phenyl ether

CAS No.: 40515-89-7

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An In-Depth Technical Guide to the Spectroscopic Analysis of **2-Phenylethyl Phenyl Ether**

Introduction

2-Phenylethyl phenyl ether (PEPE), with the chemical structure $C_6H_5CH_2CH_2OC_6H_5$, serves as a fundamental model compound in chemical research. Its structure, featuring an ethyl bridge connecting two phenyl rings via an ether linkage, represents the β -O-4 aryl ether linkage, which is the most abundant type of covalent bond in lignin.[1][2] Consequently, understanding the pyrolysis and catalytic breakdown of PEPE provides critical insights into the valorization of biomass and the production of renewable chemicals. For researchers in synthetic chemistry, materials science, and drug development, the unambiguous structural confirmation and purity assessment of PEPE and its derivatives are paramount.

This technical guide provides a comprehensive analysis of **2-phenylethyl phenyl ether** using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond simple data reporting to explain the causal relationships between molecular

structure and spectral output, detail field-proven experimental protocols, and present a logical workflow for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C) within a strong magnetic field, we can map the chemical environment of each atom.

^1H NMR Spectroscopy

Theoretical Basis The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the ether oxygen, "deshield" nearby protons, causing their resonance signal to appear further downfield (at a higher ppm value).[3][4] Furthermore, the signal for a set of protons is split into a multiplet by the influence of non-equivalent neighboring protons, a phenomenon known as spin-spin coupling. The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent adjacent protons.[5]

In **2-phenylethyl phenyl ether**, the two methylene ($-\text{CH}_2-$) groups of the ethyl bridge are chemically distinct. The protons on the carbon adjacent to the oxygen (Ph-O-CH_2) are more deshielded than the protons on the carbon adjacent to the phenyl ring (Ph-CH_2-). Each methylene group has two neighboring protons on the adjacent carbon, and thus, their signals are expected to appear as triplets ($2+1=3$).

Experimental Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-phenylethyl phenyl ether** and dissolve it in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), within an NMR tube. The choice of solvent is critical, as it can influence chemical shifts through solute-solvent interactions.[6][7]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and allows for accurate calibration of the chemical shift scale.

- **Data Acquisition:** Place the sample in the NMR spectrometer. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral width covering the expected proton chemical shifts (e.g., 0-12 ppm), a sufficient number of scans to achieve a high signal-to-noise ratio, and a relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery between pulses.

Data Interpretation and Analysis The ^1H NMR spectrum of **2-phenylethyl phenyl ether** exhibits distinct signals corresponding to the aromatic and aliphatic protons. The integration value for each signal is proportional to the number of protons it represents.[5]

Table 1: ^1H NMR Spectroscopic Data for **2-Phenylethyl Phenyl Ether**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.35 - 7.15	Multiplet	5H	$\text{C}_6\text{H}_5\text{-CH}_2\text{-}$	Protons of the monosubstituted benzene ring on the ethyl side.
~7.30 - 7.20	Multiplet	2H	Ar-H (meta)	Protons on the phenoxy ring, deshielded by the ether oxygen.
~6.95 - 6.85	Multiplet	3H	Ar-H (ortho, para)	Protons on the phenoxy ring, deshielded by the ether oxygen.
~4.15	Triplet (t)	2H	$\text{-O-CH}_2\text{-}$	Deshielded by the adjacent electronegative oxygen atom.[3] [8] Split into a triplet by the adjacent $\text{-CH}_2\text{-}$ group.

| ~3.10 | Triplet (t) | 2H | Ph-CH₂- | Less deshielded than the other methylene group. Split into a triplet by the adjacent -O-CH₂- group. |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for similar functional groups.[9][10]

¹³C NMR Spectroscopy

Theoretical Basis Similar to ¹H NMR, the chemical shifts of ¹³C nuclei depend on their electronic environment. Carbons bonded to electronegative atoms like oxygen are significantly deshielded and appear at high chemical shifts (downfield).[4] Aromatic carbons typically resonate in the 110-160 ppm range. In a standard broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying the spectrum by removing C-H coupling.

Data Interpretation and Analysis For **2-phenylethyl phenyl ether**, we expect eight distinct signals: two for the aliphatic carbons and six for the aromatic carbons (four for the phenoxy ring and two for the phenylethyl ring, assuming free rotation and symmetry).

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Phenylethyl Phenyl Ether**

Chemical Shift (δ) ppm	Assignment	Rationale
~158.5	Ar-C (ipso, C-O)	The ipso-carbon of the phenoxy group is directly attached to oxygen and is the most deshielded aromatic carbon.
~138.5	Ar-C (ipso, C-CH ₂)	The ipso-carbon of the phenylethyl group.
~129.5	Ar-C (meta, phenoxy)	Aromatic carbons of the phenoxy group.
~129.0	Ar-C (phenylethyl)	Aromatic carbons of the phenylethyl group.
~128.5	Ar-C (phenylethyl)	Aromatic carbons of the phenylethyl group.
~121.0	Ar-C (para, phenoxy)	Aromatic carbon of the phenoxy group.
~114.5	Ar-C (ortho, phenoxy)	Aromatic carbons of the phenoxy group.
~69.0	-O-CH ₂ -	Aliphatic carbon directly bonded to oxygen, appearing in the typical range of 50-80 ppm. ^{[3][8]}

| ~37.0 | Ph-CH₂- | The second aliphatic carbon, less deshielded. |

Note: Data is predicted based on established chemical shift values for ethers and substituted benzenes.^{[11][12]}

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR an excellent tool for functional group identification. For an aryl alkyl ether, the most diagnostic absorptions are the C-O stretching vibrations.^[8] Unlike simple aliphatic ethers that show one strong C-O stretch, aryl alkyl ethers exhibit two distinct C-O stretching bands: an asymmetric aryl-O stretch and an alkyl-O stretch.^{[3][4][13]}

Experimental Protocol: Neat Liquid Film

- **Sample Preparation:** As **2-phenylethyl phenyl ether** is a liquid at room temperature, the simplest method is to prepare a neat liquid film.^[1]
- **Cell Assembly:** Place a single drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).
- **Film Formation:** Carefully place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.^[14]
- **Data Acquisition:** Mount the salt plates in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty beam path should be run first and automatically subtracted from the sample spectrum.

Data Interpretation and Analysis The IR spectrum provides a molecular fingerprint, confirming the presence of the ether linkage and aromatic rings, and importantly, the absence of other functional groups like hydroxyls (-OH) or carbonyls (C=O).

Table 3: Key IR Absorption Bands for **2-Phenylethyl Phenyl Ether**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch (sp ²)
3000 - 2850	Strong	Aliphatic C-H Stretch (sp ³)
~1600, ~1500	Strong	Aromatic C=C Ring Stretch
~1245	Strong	Asymmetric Aryl-O-C Stretch[3][4][13][15]
~1040	Strong	Aliphatic C-O-C Stretch[13]

| ~750, ~690 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that first separates components of a mixture using GC before analyzing them with MS.[16][17][18] In Electron Ionization (EI) MS, the sample molecules are bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[18] The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, yielding a unique fragmentation pattern that acts as a structural fingerprint.

Experimental Protocol: GC-MS

- **Sample Preparation:** Prepare a dilute solution of **2-phenylethyl phenyl ether** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, where it is rapidly vaporized.
- **Chromatographic Separation:** A carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The compound interacts with the stationary phase of the column, and it elutes at a characteristic retention time.

- **Ionization and Analysis:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is ionized by EI, and the resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.^[19] A detector then records the abundance of each ion.

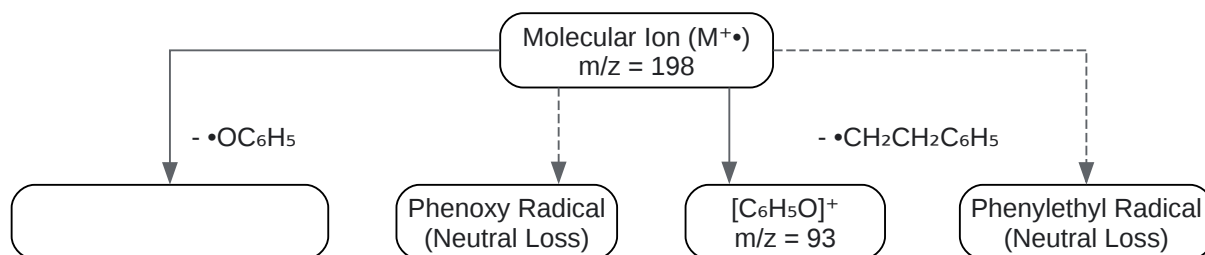
Data Interpretation and Analysis The mass spectrum of **2-phenylethyl phenyl ether** (MW = 198.26 g/mol) will show a molecular ion peak at m/z 198. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.

Table 4: Major Fragments in the EI Mass Spectrum of **2-Phenylethyl Phenyl Ether**

m/z	Proposed Fragment Ion	Formula	Rationale for Formation
198	[C₆H₅CH₂CH₂OC₆H₅]^{+•}	C₁₄H₁₄O^{+•}	Molecular Ion (M^{+•})
105	[C ₆ H ₅ CH ₂ CH ₂] ⁺	C ₈ H ₉ ⁺	Base Peak. Cleavage of the C-O bond with loss of a phenoxy radical ([•] OC ₆ H ₅). This forms a stable secondary carbocation. ^{[20][21]}
93	[C ₆ H ₅ O] ⁺	C ₆ H ₅ O ⁺	Cleavage of the ethyl-oxygen bond.
91	[C ₇ H ₇] ⁺	C ₇ H ₇ ⁺	Likely from rearrangement and cleavage to form the highly stable tropylium ion.

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation, resulting from cleavage of the bond to the ethyl or oxygen group. |

Primary Fragmentation Pathway The most dominant fragmentation process involves the cleavage of the alkyl C-O bond, leading to the formation of the base peak at m/z 105.

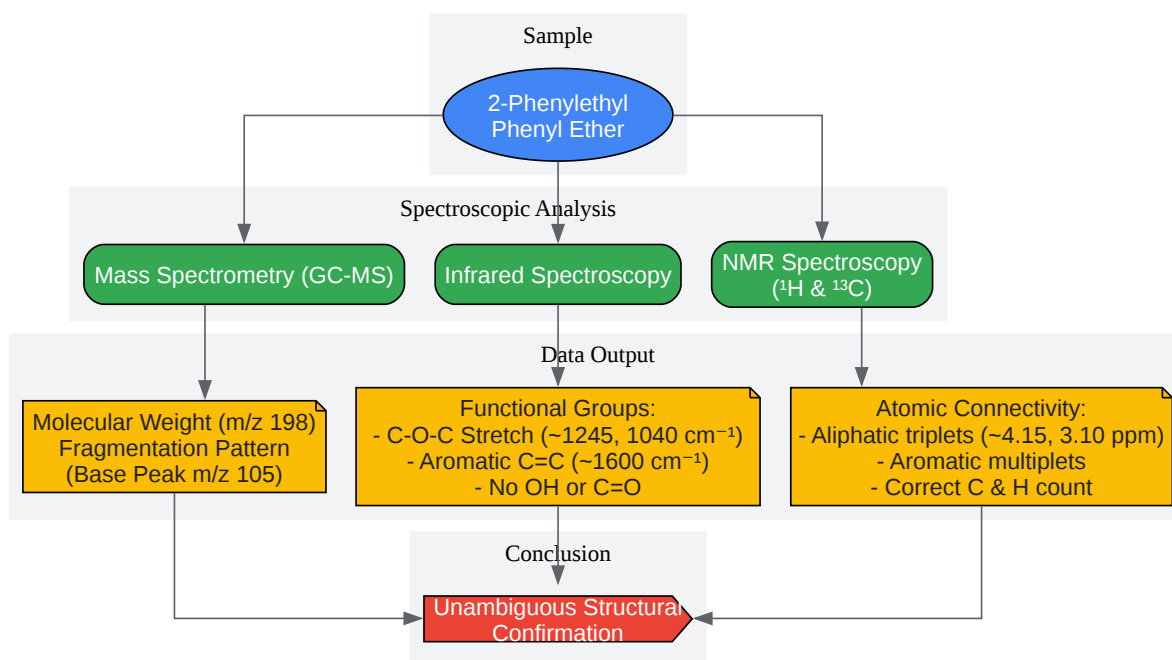


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Primary fragmentation pathways of **2-phenylethyl phenyl ether**.

Comprehensive Structural Elucidation Workflow

The power of this multi-technique approach lies in its complementary nature. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.



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Logical workflow for the structural elucidation of **2-phenylethyl phenyl ether**.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the analysis of **2-phenylethyl phenyl ether**. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. Infrared spectroscopy verifies the presence of the key ether and aromatic functional groups while confirming the absence of impurities like alcohols or carbonyls. Finally, ^1H and ^{13}C NMR spectroscopy delivers a detailed map of the carbon-hydrogen framework, confirming the precise atomic connectivity and isomeric purity. This integrated analytical approach ensures the highest degree of confidence in

the identity and quality of the compound, which is essential for any rigorous scientific or developmental application.

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